2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid
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Overview
Description
2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride.
Formation of Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzoxazole derivative is reacted with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Possesses good lipophilic and hydrophobic character.
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid is unique due to its combination of a benzoxazole ring, cyanomethyl group, and acrylic acid moiety, which imparts distinct chemical and biological properties not commonly found in other benzoxazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H8N2O3 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
(E)-3-[2-(cyanomethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8N2O3/c13-7-6-10-14-12-8(4-5-11(15)16)2-1-3-9(12)17-10/h1-5H,6H2,(H,15,16)/b5-4+ |
InChI Key |
HBQWQRUZVXKRAV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C=CC(=O)O |
Origin of Product |
United States |
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